molecular formula C29H48O B1666154 delta7-Avenasterol CAS No. 23290-26-8

delta7-Avenasterol

Cat. No. B1666154
CAS RN: 23290-26-8
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-SLPSUXHFSA-N
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Description

Delta7-Avenasterol, also known as 7-dehydroavenasterol or 24Z-ethylidenelathosterol, belongs to the class of organic compounds known as stigmastanes and derivatives . These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group .


Synthesis Analysis

Delta7-Avenasterol is an intermediate in the biosynthesis of steroids . It is the 4th to last step in the synthesis of Stigmasterol and is converted from 24-Ethylidenelophenol. It is then converted to 5-dehydroavenasterol via the enzyme lathosterol oxidase .


Molecular Structure Analysis

The molecular formula of delta7-Avenasterol is C29H48O . Its molecular weight is 412.7 . The formal name of delta7-Avenasterol is (3β,5α)-stigmasta-7,24 (28)-dien-3-ol .


Physical And Chemical Properties Analysis

Delta7-Avenasterol is a solid substance . Its density is 0.98±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Delta7-Avenasterol is a type of phytosterol . Phytosterols are cholesterol-like terpenoids widely spread in the kingdom Plantae . They have been the target of extensive research for more than a century due to their beneficial effects in healthy subjects and applications in various industries .

  • Food Industry

    • Phytosterols have been used in the food industry due to their health benefits .
    • They are found in a variety of plant oils and grains, including olive and soybean oils and wheat, oats, and rye .
  • Cosmetic Industry

    • Phytosterols are also used in the cosmetic industry .
    • Their antioxidant activities make them beneficial for skin health .
  • Pharmaceutical Industry

    • Phytosterols have applications in the pharmaceutical industry .
    • Their antioxidant activities can be beneficial for overall health .
  • Antioxidant Activity

    • Delta7-Avenasterol is a phytosterol that has been found in a variety of plant oils and grains, including olive and soybean oils and wheat, oats, and rye, and has antioxidant activities .
    • It reduces temperature-induced oxidation of safflower oil .
  • Anti-tumor Effect

    • Stigmasterol, a phytosterol similar to delta7-Avenasterol, has shown promise as a potentially beneficial therapeutic agent for malignant tumors .
    • It has anti-tumor effect in a variety of malignancies (e.g., breast, lung, liver and ovarian cancers) by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells .
  • Biochemical Research

    • Delta7-Avenasterol can undergo dehydrogenation at C5-C6 positions under the catalysis of SC5D1 to generate 5-dehydrogenated avenasterol, which is then converted to β-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively .
    • This biochemical pathway can be studied for further understanding of sterol metabolism in plants .
  • Drug Delivery Systems

    • Phytosterols, including delta7-Avenasterol, have been the focus of structural modifications for applications in diverse areas, including drug delivery systems .
    • They can be used as carriers for targeted drug delivery, enhancing the effectiveness of the drug and reducing side effects .
  • Functional Foods and Fats

    • Phytosterols can be incorporated into alternative matrices for functional foods and fats .
    • They can enhance the nutritional value of these foods and provide health benefits .
  • Sterol Metabolism in Plants

    • Delta7-Avenasterol can undergo dehydrogenation at C5-C6 positions under the catalysis of SC5D1 to generate 5-dehydrogenated avenasterol, which is then converted to β-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively .
    • This biochemical pathway can be studied for further understanding of sterol metabolism in plants .

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVPSBQQXUCTB-OQTIOYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

delta7-Avenasterol

CAS RN

23290-26-8
Record name Avenasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23290-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023290268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ7-Avenasterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WYR6393O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name delta7-Avenasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Q Guo, T Li, Y Qu, X Wang, L Liu, H Liu, Q Wang - Food Chemistry, 2021 - Elsevier
… oils, fucosterol and delta7-avenasterol were selected from the … Notably, delta7-avenasterol had the best inhibitory effect on … time in the following order: delta7-avenasterol > sigmasterol, …
Number of citations: 19 www.sciencedirect.com
B Ham, S Jolly, G Triche, PR Williams… - Science Direct Working …, 2002 - papers.ssrn.com
… The major phytosterols identified in the extract were the following: cholesterol, campesterol, stigmasterol, Bsitosterol, delta5-avenasterol, delta7-stigmasterol, and delta7-avenasterol …
Number of citations: 3 papers.ssrn.com
G Adebayo-Gege, ZS Uthman, MD Adams… - Biomedicine & …, 2023 - Elsevier
… Interactions of selected compounds of CUM with Prostaglandin E2 at various docking pockets showed folic acid has highest binding affinity followed by delta7-avenasterol and …
Number of citations: 2 www.sciencedirect.com
EAM De Deckere, O Korver - Nutrition reviews, 1996 - search.proquest.com
… 2-5 Additionally, oat oil contains Delta5 and Delta7 avenasterol, which are effective antioxidants at frying temperatures because of the ethylidene group in their side chain. 2, 6 …
Number of citations: 106 search.proquest.com
MA Yousaf, SA Anwer, S Basheera… - Journal of Biomolecular …, 2023 - Taylor & Francis
… results of the analysis of interactions between Delta7-Avenasterol and EGFR-TK. The … Delta7-Avenasterol. B) The 3D picture shows the docking interactions between Delta7-Avenasterol …
Number of citations: 1 www.tandfonline.com
Y Chen, J Wu, D Yu, X Du - Planta, 2021 - Springer
Main conclusion This work reviews recent advances in the pathways and key enzymes of steroidal saponins biosynthesis and sets the foundation for the biotechnological production of …
Number of citations: 10 link.springer.com
R Zare, F Heshmati, H Fallahzadeh… - … therapies in clinical …, 2014 - Elsevier
… Moreover, cumin seeds have a substantial amount of some phytosterols such as beta-sitosterol, delta5-avenasterol, and delta7-avenasterol. Cumin has also stigmasterol, campesterol …
Number of citations: 67 www.sciencedirect.com
H Atifi, Z Bouzoubaâ, S Gharby, A Laknifli… - J. Mater …, 2017 - jmaterenvironsci.com
In order to show the level maturity effect of the fruit on the quantity, quality and chemical composition of the Argan oil, we used an extracted oil from fruits at three different levels of …
Number of citations: 7 jmaterenvironsci.com
M Aleem - Journal of Complementary and Integrative Medicine, 2021 - degruyter.com
Objectives Celastrus paniculatus Wild is an evergreen climbing shrub. The plant is of great significance in the traditional Indian System of Medicine, such as Ayurveda, Unani, and …
Number of citations: 7 www.degruyter.com
H Karaosmanoğlu - Journal of Food Processing and …, 2022 - Wiley Online Library
The demand for organic food is increasing due to the view among consumers that organic food is healthier and more nutritious. However, very limited data are available on the …
Number of citations: 12 ifst.onlinelibrary.wiley.com

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